molecular formula C27H41O2D3 B602758 Calcifediol-d3 CAS No. 1262843-45-7

Calcifediol-d3

Cat. No.: B602758
CAS No.: 1262843-45-7
M. Wt: 403.67
Attention: For research use only. Not for human or veterinary use.
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Description

Calcifediol-d3, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, which is essential for calcium and phosphate homeostasis and bone mineralization. This compound is often used to assess vitamin D status in the body and is also employed in the treatment of vitamin D deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25th carbon position. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2R1, in the liver. The reaction conditions involve maintaining an appropriate pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound involves the bioconversion of vitamin D3 using microbial or enzymatic systems. This method is preferred due to its efficiency and higher yield compared to chemical synthesis. The process includes fermentation using specific strains of microorganisms that express the necessary hydroxylase enzymes .

Chemical Reactions Analysis

Types of Reactions: Calcifediol-d3 primarily undergoes hydroxylation reactions. The most significant reaction is its further hydroxylation in the kidney to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by cytochrome P450 enzymes such as CYP27B1.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents.

Major Products:

Scientific Research Applications

Calcifediol-d3 has a wide range of applications in scientific research:

Mechanism of Action

Calcifediol-d3 exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction influences various biological processes, including bone mineralization, immune response, and cell proliferation .

Comparison with Similar Compounds

    Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.

    Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources and fungi.

    Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from this compound in the kidney.

Comparison: this compound is unique in its rapid conversion to calcitriol, making it more effective in quickly raising serum 25-hydroxyvitamin D levels compared to cholecalciferol and ergocalciferol. It also has a more predictable dose-response curve and better absorption in individuals with fat malabsorption issues .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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